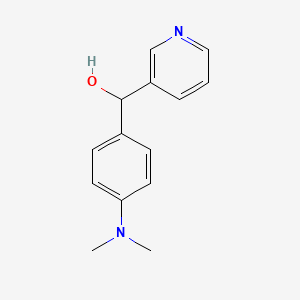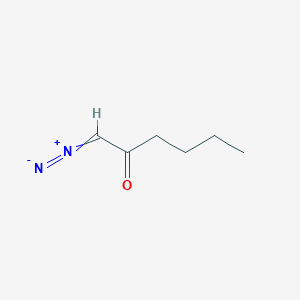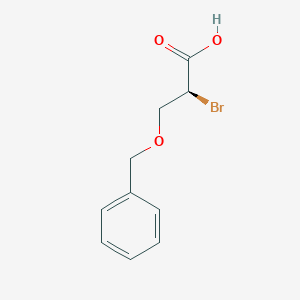
4-(2-bromoethyl)-3,3-dimethylmorpholine
概要
説明
4-(2-bromoethyl)-3,3-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. The presence of a bromine atom in the compound makes it a valuable intermediate for various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromoethyl)-3,3-dimethylmorpholine typically involves the reaction of 3,3-dimethyl-morpholine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the ethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of electrochemical bromination techniques can also be employed to minimize waste and improve the sustainability of the process .
化学反応の分析
Types of Reactions
4-(2-bromoethyl)-3,3-dimethylmorpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydroxide or potassium tert-butoxide are used in solvents like ethanol or dimethylformamide (DMF).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction Reactions: Various oxidized or reduced morpholine derivatives are formed.
科学的研究の応用
4-(2-bromoethyl)-3,3-dimethylmorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
作用機序
The mechanism of action of 4-(2-bromoethyl)-3,3-dimethylmorpholine involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to the inhibition or modification of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .
類似化合物との比較
Similar Compounds
- 4-(2-Chloro-ethyl)-3,3-dimethyl-morpholine
- 4-(2-Iodo-ethyl)-3,3-dimethyl-morpholine
- 4-(2-Fluoro-ethyl)-3,3-dimethyl-morpholine
Uniqueness
4-(2-bromoethyl)-3,3-dimethylmorpholine is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom is more reactive in substitution reactions, making the compound a valuable intermediate for the synthesis of various derivatives .
特性
分子式 |
C8H16BrNO |
|---|---|
分子量 |
222.12 g/mol |
IUPAC名 |
4-(2-bromoethyl)-3,3-dimethylmorpholine |
InChI |
InChI=1S/C8H16BrNO/c1-8(2)7-11-6-5-10(8)4-3-9/h3-7H2,1-2H3 |
InChIキー |
KOMNTJCUYJTVIY-UHFFFAOYSA-N |
正規SMILES |
CC1(COCCN1CCBr)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(5-Bromopentyl)oxy]-3-nitrobenzene](/img/structure/B8639825.png)
![4-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B8639830.png)


![2-Chloro-5-methyl-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]diazepin-6-one](/img/structure/B8639852.png)

